molecular formula C11H14F3NO B13952956 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol

2-((Isopropyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13952956
M. Wt: 233.23 g/mol
InChI Key: YWOHXBCLCJFCHA-UHFFFAOYSA-N
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Description

2-((Isopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an isopropyl(trifluoromethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((Isopropyl(trifluoromethyl)amino)methyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-((Isopropyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol include:

Uniqueness

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl and aminomethyl groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2-[[propan-2-yl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16/h3-6,8,16H,7H2,1-2H3

InChI Key

YWOHXBCLCJFCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1O)C(F)(F)F

Origin of Product

United States

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